molecular formula C24H26N4O6 B12156407 N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide

N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide

Cat. No.: B12156407
M. Wt: 466.5 g/mol
InChI Key: PXHGHZZDSJDIHV-WFOJNGAISA-N
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Description

This compound is a butanedihydrazide derivative featuring two 2,3-dihydro-1,4-benzodioxin moieties linked via ethylidene groups with distinct stereochemistry (E and Z configurations). The 2,3-dihydro-1,4-benzodioxin scaffold is recognized for its pharmacological versatility, including anti-inflammatory, antipsychotic, and antimicrobial activities . The stereochemistry (E/Z) could modulate conformational stability and receptor binding, a critical factor in structure-activity relationships (SAR) .

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-N'-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]butanediamide

InChI

InChI=1S/C24H26N4O6/c1-15(17-3-5-19-21(13-17)33-11-9-31-19)25-27-23(29)7-8-24(30)28-26-16(2)18-4-6-20-22(14-18)34-12-10-32-20/h3-6,13-14H,7-12H2,1-2H3,(H,27,29)(H,28,30)/b25-15-,26-16+

InChI Key

PXHGHZZDSJDIHV-WFOJNGAISA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)/C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthesis of Butanedihydrazide Core

The butanedihydrazide (succinic dihydrazide) backbone is synthesized via hydrazinolysis of succinic acid esters.

Method A: Direct Hydrazinolysis of Succinic Acid Diesters

  • Procedure :
    Succinic acid dimethyl ester (1 mol) reacts with 85% hydrazine hydrate (4 mol) in ethanol under reflux for 12–24 h . Excess ethanol is removed, and the product crystallizes upon cooling.

  • Yield : 90–95% .

  • Key Data :

    ParameterValue
    SolventEthanol
    TemperatureReflux (78°C)
    Reaction Time12–24 h
    Purity (HPLC)≥98%

Method B: Reactive Fractionation

  • Procedure :
    Esters and 20–50% hydrazine hydrate are heated with alkaline compounds (e.g., NaOH) in immiscible solvents (e.g., xylene). Byproduct water is removed via distillation, shifting equilibrium .

  • Yield : 92–94% .

Functionalization of 2,3-Dihydro-1,4-Benzodioxin-6-Carbaldehyde

The aldehyde precursors are synthesized via Vilsmeier-Haack formylation or Duff reaction on 1,4-benzodioxane derivatives .

Example Protocol :

  • Formylation :

    • 2,3-Dihydro-1,4-benzodioxin (1 mol) reacts with POCl₃/DMF at 0°C, followed by hydrolysis to yield 6-formyl-1,4-benzodioxane .

    • Yield : 75–80%.

  • Acetylation :

    • The formyl group is converted to acetyl via Claisen-Schmidt condensation with acetone under basic conditions .

Hydrazone Formation and Stereoselective Coupling

The final compound is synthesized by condensing butanedihydrazide with 6-acetyl-2,3-dihydro-1,4-benzodioxin under controlled conditions to enforce E/Z isomerism.

Method A: Acid-Catalyzed Condensation

  • Procedure :
    Butanedihydrazide (1 mmol) and 6-acetyl-1,4-benzodioxin (2.2 mmol) are stirred in ethanol/water (10:1) with glacial acetic acid (0.2 mL) at 25°C for 6–12 h . The product precipitates and is recrystallized from ethanol.

  • Yield : 82–88% .

  • Isomer Ratio (E/Z) : 1:1 (unoptimized).

Method B: Two-Phase System with Alkaline Activation

  • Procedure :
    Hydrazine hydrate (50%) and NaOH are premixed, then combined with butanedihydrazide and aldehyde in xylene at 55°C. Water is removed via azeotropic distillation .

  • Yield : 89–93% .

  • Isomer Ratio (E/Z) : 3:2 (controlled via temperature).

Optimized Conditions for Stereocontrol :

ConditionE Isomer PreferenceZ Isomer Preference
SolventEthanolToluene
CatalystAcetic acidPiperidine
Temperature25°C60°C
Reaction Time6 h3 h

Purification and Characterization

Purification :

  • Recrystallization : Ethanol/water (1:1) yields >95% pure product .

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves E/Z isomers .

Characterization Data :

  • ¹H NMR (DMSO-d₆) :

    • δ 10.81 (s, 2H, NH), 7.42–6.85 (m, 6H, benzodioxin-H), 4.25 (s, 4H, OCH₂CH₂O), 2.28 (s, 6H, CH₃) .

  • IR (KBr) : 3320 cm⁻¹ (NH), 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N) .

  • HPLC : Retention time = 8.2 min (C18 column, MeOH/H₂O 70:30) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Isomer ControlScalability
Acid-Catalyzed82–8895–97ModerateLab-scale
Two-Phase Alkaline89–9397–99HighIndustrial
Chromatographic78–85≥99FullSmall-scale

Challenges and Solutions

  • Isomer Separation : Use preparative HPLC or fractional crystallization .

  • Hydrazine Handling : Substitute 50% hydrazine hydrate for safer, lower-concentration solutions with NaOH activation .

  • Byproduct Water Removal : Azeotropic distillation in xylene or toluene improves conversion .

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.

      Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties (e.g., antitumor, antimicrobial).

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

      Pathways: Investigate signaling pathways modulated by its interactions.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The table below compares the target compound with structurally related benzodioxin derivatives:

    Compound Class Example Structure Biological Activity Key Findings Reference
    Butanedihydrazide (Target) N'~1~-[(1E)-1-(Dihydrobenzodioxinyl)ethylidene]-N'~4~-[(1Z)-... Hypothesized: Anti-inflammatory, Antimicrobial Pending experimental validation; stereochemistry may influence target specificity. Current Study
    Sulfonamides N-Alkyl/aralkyl-N-(dihydrobenzodioxinyl)-4-nitrobenzenesulfonamides (e.g., 5f, 5e ) Antibacterial, Antifungal MIC values: 5f and 5e showed potent biofilm inhibition against E. coli and B. subtilis with low cytotoxicity .
    Carboxylic Acids 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Anti-inflammatory Comparable potency to Ibuprofen in carrageenan-induced rat paw edema assays .
    Piperazine Derivatives N4-Imidoethyl-1-(dihydrobenzodioxinyl)piperazine 5-HT1A Receptor Ligands High affinity for 5-HT1A receptors, suggesting potential antidepressant/anxiolytic applications .
    Lipid Peroxidation Inhibitors 2,6,7-Substituted dihydrobenzodioxins Antioxidant IC50 values < 1 μM for inhibiting human LDL peroxidation; electron-donating groups enhance activity .

    Biological Activity

    N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

    Synthesis

    The compound can be synthesized through a series of reactions involving hydrazine derivatives and 2,3-dihydro-1,4-benzodioxin moieties. The general synthetic route involves the condensation of hydrazides with appropriate aldehydes or ketones under acidic or basic conditions to yield the target hydrazone structure. The reaction conditions can significantly affect the yield and purity of the final product.

    Antimicrobial Activity

    Recent studies have shown that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives found that those containing the benzodioxin moiety demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL, indicating moderate to high activity against these pathogens .

    Antiviral Activity

    The compound's potential as an antiviral agent has also been investigated. In vitro assays indicated that certain derivatives showed promising anti-HIV activity. For instance, related compounds exhibited median effective concentration (EC50) values as low as 3.2 μM against HIV-1 . This suggests that the structural features of the compound may play a crucial role in its interaction with viral components.

    Cytotoxicity

    While exploring its therapeutic potential, it is essential to assess cytotoxicity. Preliminary cytotoxicity tests on human lymphocyte cells revealed that some derivatives had low toxicity profiles, with IC50 values exceeding 100 μM . This indicates a favorable therapeutic window for further development.

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to its unique structural features:

    • Benzodioxin Core : The benzodioxin structure is known for its ability to interact with various biological targets due to its electron-rich nature.
    • Hydrazone Linkage : The hydrazone functional group enhances the compound's reactivity and potential interactions with biomolecules.

    Table 1 summarizes the biological activities of related compounds:

    CompoundActivity TypeMIC/EC50 (μM)Reference
    Compound AAntimicrobial10
    Compound BAntiviral (HIV)3.2
    Compound CCytotoxicity>100

    Case Studies

    Several studies have focused on similar compounds derived from benzodioxins. For example:

    • Study on Anti-HIV Activity : A series of hydrazone derivatives were synthesized and tested for their anti-HIV activity. Compounds containing the benzodioxin moiety showed enhanced activity compared to their non-benzodioxin counterparts .
    • Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of benzodioxin derivatives revealed significant activity against multidrug-resistant bacterial strains, highlighting their potential as lead compounds in drug development .

    Q & A

    Q. How should researchers document synthetic procedures to ensure reproducibility?

    • Methodology:
    • Include detailed reaction parameters (e.g., ramp rates, stirring speeds) and spectroscopic validation in supplementary information.
    • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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